![molecular formula C22H18N2S B14949552 N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)
N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine
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Overview
Description
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Scientific Research Applications
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Medicine: Explored for its potential use in drug development, particularly for neglected diseases.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine involves its interaction with specific molecular targets. For instance, it has been suggested that this compound may target S-methyl-5-thioadenosine phosphorylase, which could explain its biological activity . The pathways involved often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole ring structure and have been studied for their antileishmanial properties.
Thiazole derivatives: Various thiazole derivatives have been explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
What sets N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine apart is its unique combination of the thiazole ring with both allyl and naphthyl groups
Properties
Molecular Formula |
C22H18N2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-2-15-24-21(18-10-4-3-5-11-18)16-25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h2-14,16H,1,15H2 |
InChI Key |
GAVRNUNWQYXBAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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